molecular formula C14H16N2 B3164161 C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine CAS No. 889939-64-4

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Cat. No.: B3164161
CAS No.: 889939-64-4
M. Wt: 212.29 g/mol
InChI Key: VCAMUPUERIVAPE-UHFFFAOYSA-N
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Description

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is an organic compound that features a pyridine ring and a dimethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenylhydrazine hydrochloride
  • Dimethyl 4’-(diphenylamino)biphenyl-3,5-dicarboxylate
  • 5-(4-Chlorophenyl)-7-(3,4-dimethyl phenyl)-2-oxo-2H-pyrano[2,3-b]pyridine

Uniqueness

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a pyridine ring and a dimethyl-substituted phenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3,4-dimethylphenyl)-pyridin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-3-4-13(9-11(10)2)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAMUPUERIVAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=NC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
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C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
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C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
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C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
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C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Reactant of Route 6
C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

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